Alloptaeroxylin

描述

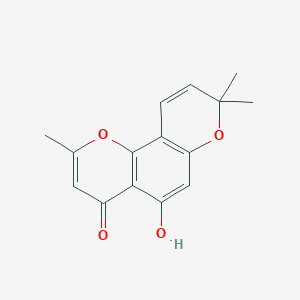

Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-2,8,8-trimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-8-6-10(16)13-11(17)7-12-9(14(13)18-8)4-5-15(2,3)19-12/h4-7,17H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAACNBUDADMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C2O)OC(C=C3)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alloptaeroxylin: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloptaeroxylin, a naturally occurring chromone, has been identified in select plant species within the Ptaeroxylaceae family. This technical guide provides a comprehensive overview of the known botanical sources of this compound and details the methodologies for its extraction and isolation. The document synthesizes available data on the quantitative yields of related compounds, outlines detailed experimental protocols, and presents logical workflows for the purification of this phytochemical. Due to a lack of specific research on the molecular interactions of this compound, a generalized potential signaling pathway for the anti-inflammatory activity of chromones is also discussed, providing a theoretical framework for future investigation.

Natural Sources of this compound

This compound has been primarily isolated from two plant species belonging to the Ptaeroxylaceae family:

-

Ptaeroxylon obliquum (Thunb.) Radlk.: Commonly known as the Sneezewood tree, this species is native to Southern Africa, including South Africa, Zimbabwe, and Mozambique.[1][2][3] The tree can grow to a medium-sized deciduous tree up to 15 meters tall.[1] Traditionally, various parts of the tree have been used for medicinal purposes, including the treatment of inflammation-related ailments like arthritis and rheumatism.[2] this compound has been identified as one of the bioactive compounds present in the heartwood of Ptaeroxylon obliquum.[2]

-

Cedrelopsis grevei Baill.: Known as 'Katrafay' in Madagascar, this tree is endemic to the island.[4][5] It is a tree that can reach up to 28 meters in height and grows in the drier regions of southern Madagascar.[5][6] The bark of Cedrelopsis grevei is traditionally used in baths to relieve muscular fatigue and has been investigated for its essential oil composition.[4][6] Scientific literature confirms the presence of this compound in this species.[4]

Quantitative Analysis

Direct quantitative data on the yield of this compound from its natural sources is not extensively reported in the available literature. However, studies on related chromones from Ptaeroxylon obliquum can provide a valuable benchmark for researchers.

A study focused on the quantification of obliquumol, a chromone closely related to this compound, in the acetone leaf extracts of Ptaeroxylon obliquum. The findings from this research are summarized in the table below.

| Compound | Plant Source | Plant Part | Extraction Solvent | Yield | Reference |

| Obliquumol | Ptaeroxylon obliquum | Dried Leaves | Acetone | 0.14% | [1][4] |

| Essential Oil | Cedrelopsis grevei | Bark | Steam Distillation | 0.9 - 1.7% | [5] |

Note: The yield of obliquumol is presented as a percentage of the dried plant material. The yield of essential oil from Cedrelopsis grevei is provided for context on extractable compounds from this source.

Extraction and Isolation Protocols

The extraction of this compound, like other chromones, generally involves solvent extraction followed by chromatographic purification. The following protocols are synthesized from methodologies reported for the isolation of chromones and related compounds from Ptaeroxylon obliquum and Cedrelopsis grevei.

General Extraction from Plant Material

This protocol outlines the initial extraction of crude extracts from the plant material.

Materials:

-

Dried and powdered plant material (heartwood of Ptaeroxylon obliquum or bark of Cedrelopsis grevei)

-

Hexane

-

Acetone

-

Soxhlet apparatus

-

Rotary evaporator

Procedure:

-

The dried and powdered plant material is subjected to sequential extraction using solvents of increasing polarity.

-

Initially, a defatting step is performed with hexane using a Soxhlet apparatus to remove nonpolar compounds.

-

Following the hexane extraction, the plant material is air-dried to remove residual solvent.

-

The defatted plant material is then extracted with acetone using a Soxhlet apparatus.

-

The resulting acetone extract is concentrated under reduced pressure using a rotary evaporator to yield the crude chromone-containing extract.

Isolation of this compound by Column Chromatography

This protocol describes the separation of individual compounds from the crude extract.

Materials:

-

Crude acetone extract

-

Silica gel (for column chromatography)

-

Glass column for chromatography

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates

-

UV lamp for visualization

Procedure:

-

A glass column is packed with silica gel suspended in the initial, least polar mobile phase (e.g., 100% hexane).

-

The crude acetone extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.

-

The column is eluted with a solvent gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).

-

Fractions of the eluate are collected sequentially using a fraction collector.

-

The composition of each fraction is monitored by Thin Layer Chromatography (TLC). TLC plates are spotted with the fractions, developed in an appropriate solvent system, and visualized under a UV lamp.

-

Fractions showing similar TLC profiles and containing the compound of interest (based on comparison with a standard, if available, or further characterization) are pooled together.

-

The pooled fractions are concentrated to yield the isolated compound. Further purification steps, such as recrystallization or preparative HPLC, may be necessary to achieve high purity.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the extraction and isolation of this compound and a hypothetical signaling pathway that may be influenced by chromones, given their known anti-inflammatory properties.

Caption: Workflow for the extraction and isolation of this compound.

Caption: A putative anti-inflammatory signaling pathway for chromones.

Biological Activity and Signaling Pathways: A Note on the State of Research

While this compound has been identified as a constituent of Ptaeroxylon obliquum and Cedrelopsis grevei, there is a notable lack of specific research into its biological activities and molecular mechanisms of action in the publicly available scientific literature.

However, the broader class of compounds to which this compound belongs, chromones, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The anti-inflammatory properties of many flavonoids and chromones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

The second diagram above illustrates a generalized and hypothetical mechanism by which a chromone like this compound could exert anti-inflammatory effects. This is often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In this pathway, pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation leads to the degradation of IκB and the release of NF-κB, which can then translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that some chromones may inhibit the IKK complex, thereby preventing the activation of NF-κB and suppressing the inflammatory response.

It is critical to emphasize that this pathway is a generalized representation for chromones and has not been specifically validated for this compound. Further research, including in vitro and in vivo studies, as well as molecular docking and target identification, is required to elucidate the specific biological activities and signaling pathways associated with this compound.

Conclusion

This compound is a chromone naturally present in Ptaeroxylon obliquum and Cedrelopsis grevei. While quantitative data for this compound itself is scarce, methodologies for the extraction and isolation of related compounds provide a solid foundation for its purification. The biological activities and molecular targets of this compound remain largely unexplored, presenting a promising area for future research. The protocols and workflows outlined in this guide are intended to support researchers in the isolation of this compound for further investigation into its potential therapeutic applications.

References

- 1. quantitative-uplc-ms-ms-analysis-of-obliquumol-from-ptaeroxylon-obliquum-thunb-radlk-extracts-and-biological-activities-of-its-semi-synthesised-derivative-ptaeroxylinol - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative UPLC-MS/MS analysis of obliquumol from Ptaeroxylon obliquum (Thunb.) Radlk. extracts and biological activities of its semi-synthesised derivative ptaeroxylinol [repository.up.ac.za]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

A Comprehensive Technical Review of Alloptaeroxylin and Its Derivatives from Ptaeroxylon obliquum

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth review of Alloptaeroxylin, a naturally occurring chromone, and its related compounds isolated from the plant Ptaeroxylon obliquum. Due to the limited specific research on this compound, this document focuses primarily on its methylated derivative, O-methylthis compound, and other bioactive chromones from the same source, such as obliquumol (ptaeroxylinol acetate), as surrogates to infer its potential biological activities and mechanisms. This guide consolidates available data on their chemical structure, synthesis, and biological activities, including anti-inflammatory, antifungal, and antihypertensive properties. Detailed experimental protocols for key assays, quantitative data organized into structured tables, and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.

Introduction

This compound is a chromone, a class of heterocyclic compounds characterized by a benzo-γ-pyrone skeleton. It is a natural product isolated from the heartwood of Ptaeroxylon obliquum, commonly known as sneezewood. While research specifically targeting this compound is scarce, studies on its derivatives and other co-occurring chromones from Ptaeroxylon obliquum have revealed a range of promising biological activities. This guide aims to provide a comprehensive overview of the current knowledge on these compounds, with a focus on O-methylthis compound, to facilitate a deeper understanding of their therapeutic potential.

Chemical Structure and Properties

The core structure of this compound is based on the chromone ring system. The structure of its methylated derivative, O-methylthis compound, has been elucidated through spectroscopic methods.

Spectroscopic Data

Detailed spectroscopic data for O-methylthis compound is crucial for its identification and characterization. While a complete dataset is not available in a single source, the following table summarizes reported NMR and other spectroscopic information.

| Spectroscopic Data for O-methylthis compound | |

| Technique | Observed Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 1.43 (s, 6H, 2xCH₃), 3.89 (s, 3H, OCH₃), 5.54 (d, J=10.0 Hz, 1H), 6.29 (s, 1H), 6.88 (d, J=10.0 Hz, 1H), 6.89 (s, 1H)[1] |

| ¹³C NMR | Data not explicitly found in the searched literature. |

| Mass Spectrometry | High-resolution MS confirmed the molecular formula.[1] |

| Infrared (IR) | Data not explicitly found in the searched literature for O-methylthis compound. For a related dihydro derivative, a band at 1715 cm⁻¹ (lactone C=O) was reported.[2] |

| UV-Vis | λmax (nm): 340, 305 (sh), 275 (sh), 265, 225, 218 (sh)[1] |

Isolation and Synthesis

Isolation of Chromones from Ptaeroxylon obliquum

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general procedure for extracting and isolating chromones from Ptaeroxylon obliquum can be outlined based on common phytochemical practices.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of chromones.

Protocol:

-

Plant Material Preparation: Dried and powdered leaves or heartwood of Ptaeroxylon obliquum are used as the starting material.

-

Extraction: The powdered material is extracted with a suitable organic solvent, such as acetone or chloroform, using methods like maceration or Soxhlet extraction.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate) to separate compounds based on polarity.

-

Purification: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure compounds.

Synthesis of Dihydro this compound Methyl Ether

A single-step synthesis for dihydro this compound methyl ether has been reported.[2]

Reaction Scheme: A mixture of the corresponding hydroxy-2,2-dimethylchroman and ethyl acetoacetate in diphenyl ether is refluxed.

Experimental Protocol:

-

A mixture of the appropriate hydroxy-2,2-dimethylchroman (3 mmol) and ethyl acetoacetate (0.36 ml, 3 mmol) in diphenyl ether (3 ml) is refluxed for 2 hours.[2]

-

Excess diphenyl ether is removed under reduced pressure.[2]

-

The reaction mixture is cooled, poured onto crushed ice, and stirred.[2]

-

The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and the solvent is evaporated.[2]

-

The resulting solid, a mixture of dihydropyranocoumarin and dihydropyranochromone, is separated by column chromatography on silica gel using a petroleum ether-ethyl acetate solvent system.[2]

Biological Activities

Chromones from Ptaeroxylon obliquum have demonstrated a variety of biological activities, suggesting the therapeutic potential of this class of compounds.

Anti-inflammatory Activity

O-methylthis compound and other compounds from P. obliquum have shown significant anti-inflammatory effects.

| Compound | Assay | Result (IC₅₀) | Reference |

| O-methylthis compound | 15-Lipoxygenase (15-LOX) Inhibition | 18.30 µg/mL | [3] |

| Obliquumol | 15-Lipoxygenase (15-LOX) Inhibition | 3.66 µg/mL | [3] |

| Lupeol and β-amyrin mixture | 15-Lipoxygenase (15-LOX) Inhibition | 11.30 µg/mL | [3] |

Experimental Protocol: 15-Lipoxygenase (15-LOX) Inhibition Assay

-

Enzyme and Substrate Preparation: Lipoxygenase from soybean (Glycine max) and linoleic acid are used as the enzyme and substrate, respectively.[4][5]

-

Incubation: The enzyme is pre-incubated with the test compound (or standard inhibitor, e.g., quercetin) at 25°C for 5 minutes.[4][5]

-

Reaction Initiation: Linoleic acid is added to the mixture, and the reaction is incubated at 25°C for 20 minutes in the dark.[4][5]

-

Termination and Detection: The reaction is stopped by adding a FOX (Ferrous Oxidation-Xylenol Orange) reagent. The formation of the Fe³⁺/xylenol orange complex is measured spectrophotometrically at 560 nm.[4][5]

-

Calculation: The percentage of inhibition of hydroperoxide production is calculated from the absorbance values.

Potential Anti-inflammatory Signaling Pathways Chromones, like other flavonoids, may exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by chromones.

Antifungal Activity

Obliquumol (ptaeroxylinol acetate) has demonstrated significant antifungal activity.

| Compound | Fungal Species | Result (MIC) | Reference |

| Obliquumol | Candida albicans | 2 - 16 µg/mL | [6] |

| Obliquumol | Cryptococcus neoformans | 4.9 µM | [7] |

| Lupeol and β-amyrin mixture | Candida albicans | 16 µg/mL | [6] |

| Lupeol and β-amyrin mixture | Cryptococcus neoformans | 16 µg/mL | [6] |

Experimental Protocol: Antifungal Susceptibility Testing (MIC Assay)

-

Inoculum Preparation: Fungal cultures are grown overnight, and the cell concentration is adjusted to a standard density (e.g., 0.5 McFarland standard).[8][9]

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).[8][9]

-

Inoculation: Each well is inoculated with the prepared fungal suspension.[8][9]

-

Incubation: The plates are incubated at 35°C for 24-48 hours.[8]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[9]

Potential Antifungal Mechanism of Action The antifungal mechanism of chromones may involve the disruption of the fungal cell membrane, inhibition of biofilm formation, and interference with hyphal growth.

Caption: Potential antifungal mechanisms of chromones.

Antihypertensive Activity

"Methylthis compound" has been reported to exhibit antihypertensive effects, although the specific isomer and detailed data are limited.

Experimental Protocol: In Vivo Antihypertensive Assay in Rats

-

Induction of Hypertension: Hypertension is induced in rats, for example, by administering a high-salt diet or using a two-kidney, one-clip (2K1C) model.[10][11]

-

Compound Administration: The test compound is administered orally or via injection to the hypertensive rats.[10]

-

Blood Pressure Measurement: Systolic and diastolic blood pressure are monitored over a period of time using a non-invasive tail-cuff method or direct arterial cannulation.[10][11]

-

Data Analysis: The changes in blood pressure in the treated group are compared to a control group to determine the antihypertensive effect.

Conclusion and Future Perspectives

The available evidence strongly suggests that chromones from Ptaeroxylon obliquum, particularly O-methylthis compound and obliquumol, possess significant anti-inflammatory and antifungal properties. The antihypertensive potential of methylthis compound also warrants further investigation. However, the lack of comprehensive studies on this compound itself represents a significant knowledge gap.

Future research should focus on:

-

The definitive isolation and complete structural elucidation of this compound.

-

A thorough investigation of the biological activities of pure this compound, including quantitative assessments of its efficacy and cytotoxicity.

-

Elucidation of the specific molecular mechanisms and signaling pathways modulated by these chromones.

-

In vivo studies to validate the therapeutic potential of these compounds in animal models of inflammatory diseases, fungal infections, and hypertension.

This guide provides a solid foundation for researchers to build upon, highlighting the potential of this compound and its derivatives as lead compounds for the development of novel therapeutic agents. The detailed protocols and summarized data presented herein are intended to streamline future research efforts in this promising area of natural product chemistry and pharmacology.

References

- 1. thaiscience.info [thaiscience.info]

- 2. ias.ac.in [ias.ac.in]

- 3. journals.asm.org [journals.asm.org]

- 4. Determination of 15-lipoxygenase inhibitory assay [bio-protocol.org]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. antifungal-and-antibiofilm-activities-of-chromones-against-nine-candida-species - Ask this paper | Bohrium [bohrium.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 10. Antihypertensive Activity in High Salt-Induced Hypertensive Rats and LC-MS/MS-Based Phytochemical Profiling of Melia azedarach L. (Meliaceae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajol.info [ajol.info]

An In-depth Technical Guide to the Putative Alloptaeroxylin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract: Alloptaeroxylin, a notable oxepinochromone, presents a complex biosynthetic puzzle. While the complete pathway has yet to be fully elucidated in a single organism, extensive research into the biosynthesis of related chromones and other natural products allows for the construction of a putative and chemically rational biosynthetic pathway. This guide synthesizes the available biochemical knowledge to propose a multi-step enzymatic route to this compound, commencing with the formation of the chromone core and proceeding through a series of tailoring reactions. We provide an overview of the key enzyme classes likely involved, quantitative data from analogous systems to inform future research, detailed experimental protocols for pathway elucidation, and visualizations of the proposed pathway and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the polyketide pathway, leading to a chromone scaffold, which is subsequently modified by a series of tailoring enzymes. The proposed pathway can be dissected into three main stages:

-

Formation of the Chromone Core (Noreugenin): The pathway likely initiates with the synthesis of noreugenin (5,7-dihydroxy-2-methylchromone), a common precursor for many chromones. This reaction is catalyzed by a type III polyketide synthase (PKS).

-

Prenylation of the Chromone Core: An aromatic prenyltransferase (PT) is proposed to catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) unit to the noreugenin scaffold.

-

Formation of the Oxepine Ring and Final Modifications: The final steps are thought to involve the oxidative cyclization of the prenyl group to form the characteristic oxepine ring, a reaction likely catalyzed by a cytochrome P450 monooxygenase (CYP450), followed by methylation.

A diagram of the proposed biosynthetic pathway is presented below.

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not available, we can infer potential characteristics from well-studied analogous enzymes.

| Enzyme Class | Proposed Role | Substrates | Products | Representative Km (µM) | Representative kcat (s-1) | Source Organism (Analogous Enzyme) |

| Pentaketide Chromone Synthase (PCS) | Formation of the chromone core | Malonyl-CoA | Noreugenin | 29.08 | Not Reported | Saposhnikovia divaricata (SdPT) |

| Aromatic Prenyltransferase (PT) | C-prenylation of the chromone scaffold | Noreugenin, DMAPP | 6-Prenylnoreugenin | 29.08 | Not Reported | Saposhnikovia divaricata (SdPT)[1] |

| Cytochrome P450 Monooxygenase (CYP450) | Oxidative cyclization to form the oxepine ring | 6-Prenylnoreugenin | Arene Oxide Intermediate | Not Reported | Not Reported | General (CYP-catalyzed epoxidation)[2][3][4][5] |

| O-Methyltransferase (OMT) | Methylation of the hydroxyl group | Ptaeroxylin, S-adenosylmethionine (SAM) | This compound | 50-150 (for hydroxylated flavonoids) | 0.1-5.0 | Arabidopsis thaliana |

Experimental Protocols

The elucidation of a novel biosynthetic pathway such as that of this compound requires a systematic approach involving gene identification, heterologous expression, and in vitro characterization of the involved enzymes.

The following diagram illustrates a typical workflow for the identification and characterization of biosynthetic enzymes.

-

Gene Cloning:

-

Amplify the candidate gene from cDNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET-28a with an N-terminal His-tag) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector and transform into a cloning strain of E. coli (e.g., DH5α).

-

Verify the correct insertion by colony PCR and Sanger sequencing.

-

-

Protein Expression:

-

Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).[6][7]

-

Inoculate a starter culture of 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

-

Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

-

Analyze the purified protein by SDS-PAGE.

-

If necessary, perform further purification steps such as size-exclusion chromatography.

-

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1-5 µg of purified PCS enzyme

-

50-100 µM malonyl-CoA

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Extraction: Centrifuge to separate the phases and collect the upper ethyl acetate layer. Repeat the extraction twice.

-

Analysis: Evaporate the pooled ethyl acetate extracts to dryness and redissolve the residue in a small volume of methanol. Analyze the products by HPLC and LC-MS.

-

Reaction Mixture: Prepare a reaction mixture in a final volume of 0.5 mL containing:

-

0.1 M potassium phosphate buffer (pH 7.4)

-

50 µM of the putative substrate (e.g., 6-prenylnoreugenin)

-

10 mM MgCl₂

-

An NADPH regenerating system (e.g., 10 mM glucose-6-phosphate, 1 mM NADP⁺, 1 U/mL glucose-6-phosphate dehydrogenase)

-

Reconstituted CYP450 system (e.g., purified CYP450 and its reductase partner in liposomes or microsomes containing the expressed CYP450).[8]

-

-

Incubation: Pre-incubate the mixture for 5 minutes at 37°C. Start the reaction by adding the substrate. Incubate for 30-60 minutes at 37°C with gentle shaking.

-

Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or ethyl acetate. Vortex and centrifuge to pellet the protein.

-

Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for HPLC or LC-MS analysis.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a rational framework for future research aimed at its complete elucidation. The immediate priorities should be the identification and characterization of the key enzymes, particularly the pentaketide chromone synthase, the aromatic prenyltransferase, and the cytochrome P450 monooxygenase responsible for the formation of the oxepine ring. The experimental protocols outlined in this guide provide a clear path forward for these investigations. A thorough understanding of this pathway will not only be of fundamental biochemical interest but could also pave the way for the biotechnological production of this compound and related compounds for pharmaceutical applications.

References

- 1. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Observation of an Oxepin from a Bacterial Cytochrome P450-Catalyzed Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heterologous protein expression in E. coli [protocols.io]

- 7. Heterologous protein expression in E. coli [protocols.io]

- 8. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

Alloptaeroxylin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloptaeroxylin is a naturally occurring chromone, a class of oxygen-containing heterocyclic compounds. While research on this specific compound is limited, its structural similarity to other flavonoids and chromones, such as ptaeroxylin, suggests potential biological activities of interest to the fields of pharmacology and drug development. This technical guide provides a summary of the available information on the chemical structure and properties of this compound and its derivatives, outlines a general synthetic approach based on related compounds, and discusses its potential biological activities within the broader context of flavonoids.

Chemical Structure and Properties

The precise physicochemical and spectroscopic data for this compound are not extensively documented in publicly available literature. However, information on closely related compounds, such as O-methyl-alloptaeroxylin and dihydro-alloptaeroxylin, provides valuable insights into its chemical nature.

Chemical Structure:

The core structure of this compound belongs to the pyranochromone class.

Physicochemical Properties:

| Property | Value | Compound |

| IUPAC Name | 5-methoxy-2,8,8-trimethyl-4H,8H-pyrano[2,3-f]chromen-4-one | O-methyl-alloptaeroxylin |

| Molecular Formula | C₁₆H₁₆O₄ | O-methyl-alloptaeroxylin |

| SMILES | CC1=CC(=O)C2=C(OC(C)(C)C=C2)C3=C1OC=C3OC | O-methyl-alloptaeroxylin |

| InChI | InChI=1S/C16H16O4/c1-9-7-11(17)14-13(18-4)8-12-10(15(14)19-9)5-6-16(2,3)20-12/h5-8H,1-4H3 | O-methyl-alloptaeroxylin |

| Melting Point | 237-238 °C | Dihydro-alloptaeroxylin |

Spectroscopic Data:

Detailed spectroscopic data for this compound is not available. The following are simulated ¹H NMR and ¹³C NMR data for O-methyl-alloptaeroxylin.

-

¹H NMR (400 MHz, CDCl₃, simulated): Chemical shifts (δ) are expected for aromatic protons, methyl groups, and protons of the pyran ring.

-

¹³C NMR (100 MHz, CDCl₃, simulated): Signals would correspond to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the pyran ring and methyl groups.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not fully described in the available literature. However, a general approach can be inferred from the synthesis of its derivatives and related pyranochromones.

General Synthetic Workflow:

The synthesis of the pyranochromone core typically involves the condensation of a substituted phenol with a β-ketoester, followed by cyclization. For this compound, a potential precursor would be a suitably substituted hydroxy-chroman.

Experimental Protocol for Dihydro-alloptaeroxylin Methyl Ether:

A reported synthesis for a related compound involves the following steps[1]:

-

Condensation: A mixture of the appropriate hydroxy-2,2-dimethylchroman and ethyl acetoacetate in diphenyl ether is refluxed for 2 hours.

-

Work-up: The excess diphenyl ether is removed under reduced pressure. The reaction mixture is then cooled, poured onto crushed ice, and extracted with ethyl acetate.

-

Purification: The resulting solid, a mixture of dihydropyranocoumarin and dihydropyranochromone, is separated by column chromatography on silica gel.

Demethylation of the resulting methyl ether using anhydrous AlCl₃ in acetonitrile yields the corresponding chroman[1].

Biological Activity

Specific studies on the biological activity of this compound are scarce. However, as a member of the flavonoid family, it is predicted to possess antioxidant, anti-inflammatory, and anticancer properties.[2][3][4]

Antioxidant Activity:

Flavonoids are known to act as antioxidants through several mechanisms, including scavenging of reactive oxygen species (ROS) and chelation of metal ions involved in free radical generation.[2]

Anti-inflammatory Activity:

The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit pro-inflammatory enzymes and modulate signaling pathways such as NF-κB.[4]

Anticancer Activity:

Many flavonoids exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis. Derivatives of the related compound alloxanthoxyletin have shown cytotoxic potential against certain cancer cell lines.

Conclusion and Future Directions

This compound remains a relatively understudied natural product. While its chemical class suggests a range of promising biological activities, further research is required to isolate or synthesize the pure compound and comprehensively evaluate its physicochemical properties and pharmacological potential. Future studies should focus on:

-

Isolation and Purification: Developing efficient methods for isolating this compound from natural sources or establishing a robust synthetic route.

-

Structural Elucidation: Complete characterization using modern spectroscopic techniques (NMR, MS, IR).

-

Biological Screening: Systematic evaluation of its antioxidant, anti-inflammatory, and anticancer activities using a panel of in vitro and in vivo assays.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound exerts its biological effects.

Such research will be crucial for unlocking the potential of this compound as a lead compound in drug discovery and development.

References

Alloptaeroxylin: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloptaeroxylin, a naturally occurring chromone, has garnered significant interest within the scientific community for its diverse biological activities. First isolated from the heartwood of the sneezewood tree, Ptaeroxylon obliquum, this compound has demonstrated promising antifungal, antimycobacterial, and antiproliferative properties. This technical guide provides an in-depth overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and synthesis, a compilation of its biological activity through comprehensive data tables, and an exploration of its potential mechanisms of action, including relevant signaling pathways.

Discovery and Historical Context

This compound was first discovered and isolated in 1966 by F. M. Dean and D. A. H. Taylor from the heartwood of the East African timber tree, Ptaeroxylon obliquum[1][2]. This tree, commonly known as sneezewood, is native to Southern Africa and has a history of traditional medicinal use. The wood itself is known for its extreme durability and resistance to termites.[3] The discovery of this compound was part of a broader investigation into the chemical constituents of East African timbers.[1][2] Alongside this compound, several other chromones and phenolic compounds were identified from Ptaeroxylon obliquum, including ptaeroxylin and O-methylthis compound.[3][4] The name Ptaeroxylon is derived from the Greek words "ptaero" (sneeze) and "xylon" (wood), a reference to the wood's ability to cause sneezing.

Experimental Protocols

Isolation of this compound from Ptaeroxylon obliquum

The following is a generalized protocol for the isolation of this compound from the heartwood of Ptaeroxylon obliquum, based on early phytochemical studies.

Materials:

-

Dried and milled heartwood of Ptaeroxylon obliquum

-

Solvents: Hexane, Chloroform, Acetone, Methanol

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

-

Crystallization solvents (e.g., petroleum ether, ethyl acetate)

Procedure:

-

Extraction: The dried and powdered heartwood is subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform, acetone, and then methanol. The majority of chromones, including this compound, are typically found in the chloroform and acetone extracts.[4]

-

Fractionation: The crude chloroform or acetone extract is concentrated under reduced pressure using a rotary evaporator. The resulting residue is then subjected to column chromatography on silica gel.

-

Chromatographic Separation: The column is eluted with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate, with increasing polarity. Fractions are collected and monitored by TLC.

-

Identification and Purification: Fractions showing the presence of this compound (identified by comparison with known standards or by spectroscopic analysis) are combined and concentrated.

-

Crystallization: The purified fraction is then crystallized from a suitable solvent or solvent mixture (e.g., petroleum ether-ethyl acetate) to yield pure this compound.

Experimental Workflow for Isolation:

Total Synthesis of this compound and its Analogs

General Synthetic Approach: The synthesis typically involves the condensation of a suitably substituted hydroxy-2,2-dimethyl chroman with ethyl acetoacetate in the absence of a condensing agent.[4] This reaction often yields a mixture of dihydropyranocoumarins and dihydropyranochromones, which can then be separated chromatographically. Demethylation of the resulting methyl ether of dihydro this compound would then yield dihydro this compound.[4]

Illustrative Synthetic Scheme:

References

Spectroscopic and Biological Insights into Alloptaeroxylin and Related Chromones

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alloptaeroxylin is a naturally occurring chromone that has garnered interest within the scientific community due to its presence in medicinal plants, notably from the genus Ptaeroxylon. Chromones, a class of benzopyran-4-one derivatives, are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data of compounds closely related to this compound, outlines detailed experimental protocols for their analysis, and presents conceptual diagrams of their isolation and biological activities. While specific spectroscopic data for this compound is scarce in publicly available literature, this guide utilizes data from its close structural analogues, ptaeroxylinol and O-methylthis compound, to provide a detailed understanding of the spectroscopic characteristics of the this compound core.

Spectroscopic Data

The structural elucidation of natural products like this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below are the summarized spectroscopic data for key this compound-related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data of Ptaeroxylinol

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5 | 7.85 | s | - |

| H-10 | 6.09 | s | - |

| H-11 | 3.45 | d | 11.0 |

| H-11 | 3.33 | d | 11.0 |

| H-12 | 4.63 | t | 11.0 |

| 2-CH₃ | 2.36 | s | - |

| 8-CH₃ | 1.46 | s | - |

| 8-CH₃ | 1.46 | s | - |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of Ptaeroxylinol

| Position | Chemical Shift (δ) ppm |

| C-2 | 164.6 |

| C-3 | 115.9 |

| C-4 | 182.8 |

| C-4a | 108.7 |

| C-5 | 125.4 |

| C-6 | 155.9 |

| C-7 | 158.2 |

| C-8 | 71.1 |

| C-8a | 106.7 |

| C-9 | 99.3 |

| C-10 | 167.2 |

| C-11 | 65.7 |

| C-12 | 138.0 |

| 2-CH₃ | 20.5 |

| 8-CH₃ | 21.1 |

| 8-CH₃ | 21.1 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data for chromone derivatives generally show characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for the this compound Core

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H (Alcohol) |

| ~2970-2850 | C-H (Aliphatic) |

| ~1650 | C=O (γ-pyrone) |

| ~1600, 1480 | C=C (Aromatic) |

| ~1250, 1050 | C-O (Ether/Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| Ptaeroxylinol | C₁₅H₁₄O₅ | 275.0919 | 275.0918 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound-related chromones.

Isolation of Chromones from Ptaeroxylon obliquum

-

Extraction: Dried and powdered plant material (heartwood or leaves) is extracted with a suitable solvent, such as acetone or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Fractionation: The crude extract is concentrated under reduced pressure and then subjected to fractionation using column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is employed to separate the components based on their polarity.

-

Purification: Fractions containing the compounds of interest are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

-

Data Processing: The acquired data is processed using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the internal standard tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the pure compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds.

-

Data Acquisition: High-resolution mass spectra are acquired using a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of chromones from a plant source.

Biological Activities of Chromones from Ptaeroxylon obliquum

Chromones isolated from Ptaeroxylon obliquum have been reported to exhibit a range of biological activities. The diagram below provides a conceptual overview of these activities.[1][2]

Conclusion

This technical guide consolidates the available spectroscopic information for chromones closely related to this compound, providing a valuable resource for researchers in natural product chemistry and drug development. The detailed experimental protocols offer a practical framework for the isolation and characterization of these compounds. The visualized workflows and biological activities provide a clear and concise overview of the current state of research. Further investigation into the specific biological mechanisms of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

Alloptaeroxylin: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloptaeroxylin is a naturally occurring pyranocoumarin found in plants such as Ptaeroxylon obliquum. While direct extensive research on this compound is limited, studies on closely related compounds and extracts of plants containing it suggest a promising profile of biological activities, particularly in the realms of anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the screening methodologies and available data to facilitate further research and drug development efforts centered on this compound. The data presented herein is primarily derived from studies on O-methylthis compound and extracts of Ptaeroxylon obliquum, serving as a valuable proxy for the potential activities of this compound.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data obtained from in vitro biological activity screenings. It is important to note that these values are for O-methylthis compound and extracts of Ptaeroxylon obliquum and should be considered indicative of the potential activity of this compound.

Table 1: Cytotoxic Activity of Ptaeroxylon obliquum Acetone Extracts

| Cell Line | IC50 (µg/mL) |

| HepG2 (Hepatocellular Carcinoma) | 8 - 200 |

| HeLa (Cervical Cancer) | > 100 |

Data from acetone extracts of P. obliquum leaves, which contain a mixture of compounds including this compound derivatives.

Table 2: Anti-inflammatory Activity of O-methylthis compound and Ptaeroxylon obliquum Extracts

| Assay | Test Substance | IC50 (µg/mL) |

| 15-Lipoxygenase (15-LOX) Inhibition | P. obliquum Acetone Extracts | 5.7 - 10.4 |

| 15-Lipoxygenase (15-LOX) Inhibition | Obliquumol (from P. obliquum) | 3.66 |

Table 3: Antioxidant Activity of Ptaeroxylon obliquum Water Extracts

| Assay | IC50 (µg/mL) |

| ABTS Radical Scavenging | 29.06 |

| DPPH Radical Scavenging | 43.4 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HepG2, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or plant extract

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound (this compound/extract) in the complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay: 15-Lipoxygenase (15-LOX) Inhibition

This assay measures the ability of a compound to inhibit the activity of the 15-lipoxygenase enzyme, which is involved in the inflammatory pathway.

Materials:

-

Soybean 15-lipoxygenase enzyme

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Test compound (this compound/extract)

-

96-well UV plate

-

UV-Vis microplate reader

Protocol:

-

Prepare a solution of the 15-LOX enzyme in borate buffer.

-

In a 96-well plate, add the enzyme solution to wells containing different concentrations of the test compound or a positive control (e.g., Quercetin).

-

Initiate the reaction by adding the linoleic acid substrate.

-

Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes at room temperature. The formation of the conjugated diene product from linoleic acid results in an increase in absorbance.

-

Calculate the percentage of inhibition of the enzyme activity and determine the IC50 value.

Antioxidant Assay: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to screen the antioxidant activity of compounds.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compound (this compound/extract)

-

Methanol

-

96-well plate

-

Microplate reader

Protocol:

-

Prepare different concentrations of the test compound in methanol.

-

In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Include a blank (methanol) and a positive control (e.g., Ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualizations: Signaling Pathways and Experimental Workflows

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.

Hypothetical Anticancer Signaling Pathway of this compound

Based on the known activities of related pyranocoumarins and flavonoids, a plausible mechanism of action for this compound's anticancer effects involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Caption: Hypothetical signaling pathways modulated by this compound leading to anticancer effects.

Alloptaeroxylin Derivatives and Analogues: A Technical Guide

Introduction

Alloptaeroxylin and its related compounds, primarily isolated from the South African sneezewood tree, Ptaeroxylon obliquum (Thunb.) Radlk., represent a class of chromone derivatives with emerging therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound, its naturally occurring analogues, and a limited number of derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development. While research into specific synthetic derivatives of this compound is limited, this guide consolidates the existing data on the natural compounds to inform future research and development efforts.

Core Compounds and Chemical Structures

This compound belongs to the pyranochromone class of natural products. Its core structure and those of its closely related, co-isolated analogues are presented below.

-

This compound: A pyranochromone that is a constituent of Ptaeroxylon obliquum.

-

O-methylthis compound: The methylated derivative of this compound, also isolated from Ptaeroxylon obliquum.

-

Ptaeroxylin: A structurally related oxepinochromone found in the same plant species.[1]

-

Ptaeroxylinol and Obliquumol (Ptaeroxylinol Acetate): Further oxepinochromone analogues from Ptaeroxylon obliquum.

-

Eranthin: An oxepinochromone analogue.

Biological Activities and Quantitative Data

Extracts from Ptaeroxylon obliquum, rich in this compound and its analogues, have demonstrated a range of biological activities, including anti-inflammatory, antiproliferative, antifungal, and antimycobacterial effects.[2] The primary activities of the isolated compounds are summarized below.

Anti-inflammatory Activity

Compounds isolated from Ptaeroxylon obliquum have shown significant anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory mediators and pathways. Specifically, these compounds have been observed to inhibit cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.[2] Furthermore, they appear to modulate the NF-κB signaling pathway and reduce the secretion of pro-inflammatory cytokines.[2]

Antiproliferative Activity

O-methylthis compound has been evaluated for its cytotoxic effects against human cancer cell lines. The available quantitative data is presented in the table below.

| Compound | Cell Line | Activity | IC50 (µg/mL) |

| O-methylthis compound | HepG2 (Hepatocarcinoma) | Cytotoxic | 52 - 539 |

| O-methylthis compound | HeLa (Cervical Cancer) | Cytotoxic | 189 - 247 |

15-Lipoxygenase (15-LOX) Inhibitory Activity

Obliquumol, an analogue of this compound, has demonstrated potent inhibitory activity against 15-lipoxygenase, an enzyme implicated in inflammation.

| Compound | Enzyme | Activity | IC50 (µg/mL) |

| Obliquumol | 15-Lipoxygenase | Inhibitory | 3.66 |

Experimental Protocols

Synthesis of Dihydro this compound Methyl Ether

A one-step synthesis for dihydro this compound methyl ether has been reported.[3]

Procedure:

-

A mixture of the appropriate hydroxy-2,2-dimethylchroman (3 mmol) and ethyl acetoacetate (3 mmol, 0.36 mL) in diphenyl ether (3 mL) is refluxed for 2 hours.[3]

-

The excess diphenyl ether is removed under reduced pressure.[3]

-

The reaction mixture is cooled and poured onto crushed ice (30g) with stirring.[3]

-

The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous Na2SO4.[3]

-

The solvent is distilled off, and the resulting solid, a mixture of dihydropyrano coumarins and dihydropyrano chromones, is separated by column chromatography on silica gel using a petroleum ether:ethyl acetate mixture.[3]

Demethylation of the methyl ether to yield dihydro this compound can be achieved using anhydrous AlCl3 in acetonitrile.[3]

Synthesis of Ptaeroxylin

An improved synthesis of the related oxepinochromone, ptaeroxylin, has been described.[1]

Starting Material: Noreugenin (5,7-Dihydroxy-2-methyl-4H-chromen-4-one)

Key Steps:

-

Synthesis of Noreugenin: A mixture of 2,4,6-trihydroxyacetophenone (16.11 mmol) and sodium acetate (16.11 mmol) in acetic anhydride is heated in a microwave reactor. The resulting solid is then refluxed in an aqueous potassium carbonate solution and subsequently acidified.[1]

-

Selective Protection and Allylation: The synthesis proceeds through selective protection of the hydroxyl groups, followed by allylation.

-

Claisen Rearrangement: A Claisen rearrangement is carried out under microwave conditions.

-

Alkylation and Ring-Closing Metathesis: The intermediate is alkylated with an appropriate allyl bromide, followed by a ring-closing metathesis reaction using Grubbs' I catalyst to form the oxepinochromone ring system.[1]

Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways directly modulated by this compound and its derivatives are still under investigation. However, studies on extracts of Ptaeroxylon obliquum and related flavonoids suggest a mechanism of action centered on the inhibition of the inflammatory response.

The anti-inflammatory effects are likely mediated through the downregulation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes such as COX-2 and iNOS (inducible nitric oxide synthase).

Caption: Proposed Anti-inflammatory Mechanism of Action.

Experimental and Logical Workflows

The general workflow for the discovery and evaluation of novel this compound derivatives and analogues follows a standard drug discovery pipeline.

Caption: General Experimental Workflow for Drug Discovery.

Conclusion and Future Directions

This compound and its naturally occurring analogues from Ptaeroxylon obliquum present a promising starting point for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. However, the current body of literature is limited. Future research should focus on:

-

Total Synthesis of this compound: Development of a robust and efficient synthetic route to this compound will be crucial for enabling further biological studies.

-

Synthesis of Novel Derivatives and Analogues: A systematic exploration of the structure-activity relationships through the synthesis of a library of derivatives is needed to optimize potency and selectivity.

-

Elucidation of Specific Molecular Targets: Identification of the direct protein targets of this compound and its active analogues will provide a deeper understanding of their mechanism of action.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to fully characterize the pharmacological profile of these compounds and assess their therapeutic potential.

This technical guide provides a foundation for these future endeavors by summarizing the current state of knowledge on this intriguing class of natural products.

References

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of Alloptaeroxylin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the high-yield synthesis of Alloptaeroxylin, a naturally occurring pyranochromone with potential biological activities. The primary proposed method is based on a highly efficient and regioselective strategy involving a Claisen rearrangement and a subsequent ring-closing metathesis (RCM) reaction.

Introduction

This compound is a member of the pyranochromone family, a class of compounds known for a variety of biological activities. Efficient and high-yielding synthetic routes are crucial for the exploration of their therapeutic potential. This document outlines a proposed high-yield synthesis of this compound, leveraging established synthetic methodologies for related natural products. The key to this synthesis is the regioselective formation of the angular pyrano[2,3-f]chromene core.

Proposed High-Yield Synthetic Pathway

The proposed synthesis of this compound (4) starts from the readily available 5,7-dihydroxy-2-methylchromone (Noreugenin, 1). The key steps involve a regioselective allylation at the C-6 position to yield intermediate 2, followed by a second allylation and subsequent ring-closing metathesis to form the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried and distilled according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 6-Allyl-5,7-dihydroxy-2-methylchromone (Intermediate 2)

This crucial step aims to achieve regioselective allylation at the C-6 position. Based on literature for similar transformations, a thermal Claisen rearrangement of 7-allyloxy-5-hydroxy-2-methylchromone is a promising approach. Microwave-assisted conditions have been shown to sometimes alter the regioselectivity of Claisen rearrangements.

Procedure:

-

To a solution of 5,7-dihydroxy-2-methylchromone (Noreugenin, 1) in a suitable solvent (e.g., dry acetone), add anhydrous potassium carbonate and allyl bromide.

-

Reflux the mixture to selectively afford 7-allyloxy-5-hydroxy-2-methylchromone.

-

Purify the 7-allyloxy intermediate by column chromatography.

-

Subject the purified intermediate to a thermal Claisen rearrangement by heating in a high-boiling solvent such as N,N-diethylaniline or under microwave irradiation to induce rearrangement to the C-6 position.

-

Monitor the reaction for the formation of the desired C-6 allylated product (2).

-

Purify the product by column chromatography.

Protocol 2: Synthesis of 7-(2-Methylallyl)oxy-6-allyl-5-hydroxy-2-methylchromone (Intermediate 3)

Procedure:

-

Dissolve the C-6 allylated intermediate (2) in a suitable dry solvent (e.g., acetone).

-

Add anhydrous potassium carbonate and 3-chloro-2-methyl-1-propene.

-

Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the di-allylated intermediate (3).

Protocol 3: Synthesis of this compound (4) via Ring-Closing Metathesis (RCM)

Procedure:

-

Dissolve the di-allylated intermediate (3) in a degassed solvent suitable for RCM (e.g., dry dichloromethane or toluene).

-

Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction and purify the crude product by column chromatography to yield this compound (4).

Data Presentation

| Step | Reactant(s) | Product | Reagents and Conditions | Expected Yield (%) |

| 1 | 5,7-Dihydroxy-2-methylchromone (1) | 6-Allyl-5,7-dihydroxy-2-methylchromone (2) | 1. Allyl bromide, K₂CO₃, Acetone, reflux; 2. Thermal or Microwave-assisted Claisen rearrangement | 60-70 |

| 2 | 6-Allyl-5,7-dihydroxy-2-methylchromone (2) | 7-(2-Methylallyl)oxy-6-allyl-5-hydroxy-2-methylchromone (3) | 3-Chloro-2-methyl-1-propene, K₂CO₃, Acetone, reflux | >90 |

| 3 | 7-(2-Methylallyl)oxy-6-allyl-5-hydroxy-2-methylchromone (3) | This compound (4) | Grubbs' Catalyst (2nd Gen.), CH₂Cl₂, rt | >85 |

Note: Yields are estimated based on similar reported syntheses of related compounds and may require optimization.

Alternative Synthetic Strategies

While the Claisen rearrangement/RCM approach is promising for a high-yield synthesis, other methods could also be explored:

-

Pechmann Condensation: This classic method for coumarin synthesis can be adapted for chromones.[1] A potential route would involve the condensation of a suitably substituted phloroglucinol derivative with a β-ketoester under acidic conditions to directly form the pyranochromone core. However, achieving high yields and the correct regioselectivity for the angular this compound structure can be challenging and would require significant optimization.[1]

Caption: Pechmann condensation approach to this compound.

Signaling Pathways and Biological Relevance

This compound, as a flavonoid-like molecule, may interact with various biological pathways. Flavonoids are known to modulate the activity of numerous enzymes and signaling cascades. Further research is required to elucidate the specific biological targets of this compound.

Caption: Potential biological interactions of this compound.

Conclusion

The proposed synthetic route utilizing a regioselective Claisen rearrangement followed by ring-closing metathesis offers a promising and potentially high-yielding pathway to this compound. The detailed protocols provided herein serve as a strong foundation for researchers to synthesize this and related pyranochromones for further investigation into their chemical and biological properties. The key to success will be the careful optimization of the regioselective C-6 allylation step.

References

Application Note: Quantification of Alloptaeroxylin by HPLC-UV

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Alloptaeroxylin, a naturally occurring chromone found in plant species such as Cedrelopsis grevei. The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a precise and reliable methodology for the determination of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, both acidified with formic acid, ensuring optimal separation and peak symmetry. Detection is performed at the maximum absorption wavelength of this compound for enhanced sensitivity. This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and chemical structure.

Introduction

This compound is a chromone derivative that has been isolated from the heartwood of Cedrelopsis grevei, an endemic plant of Madagascar. Chromones are a class of oxygen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and antitumor properties. The accurate quantification of this compound is crucial for phytochemical analysis, quality control of herbal medicines, and in the early stages of drug discovery and development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the quantification of such compounds due to its high resolution, sensitivity, and specificity. This application note presents a validated HPLC-UV method that can be readily implemented for the routine analysis of this compound.

Materials and Methods

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

0.45 µm syringe filters

Chemicals and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, deionized)

-

Formic acid (analytical grade)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (based on typical chromone UV absorption) |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B).

Sample Preparation (from Cedrelopsis grevei bark)

-

Extraction: Grind the dried bark of Cedrelopsis grevei into a fine powder. Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes at room temperature.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue twice more.

-

Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

-

Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

Calibration Curve for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Insert Value] |

| 5 | [Insert Value] |

| 10 | [Insert Value] |

| 25 | [Insert Value] |

| 50 | [Insert Value] |

| 100 | [Insert Value] |

A linear regression of the calibration curve should yield a correlation coefficient (R²) > 0.999.

Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | > 0.999 | R² ≥ 0.999 |

| Limit of Detection (LOD) | [Insert Value] µg/mL | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | [Insert Value] µg/mL | Signal-to-Noise ratio of 10:1 |

| Precision (%RSD) | < 2% | RSD ≤ 2% |

| Accuracy (% Recovery) | 98-102% | 95-105% |

| Specificity | No interfering peaks at the retention time of this compound | Peak purity > 99% |

Visualizations

Caption: Chemical structure of this compound.

Caption: HPLC-UV workflow for this compound quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the method validation parameters, ensures that this method can be successfully implemented in a variety of laboratory settings. The provided workflow and structural diagrams serve to further clarify the process and the analyte of interest. This method is suitable for the quality control of raw materials, extracts, and finished products containing Cedrelopsis grevei and for research purposes involving the quantification of this compound.

Information regarding "Alloptaeroxylin" for in vivo animal studies is currently unavailable in the public domain.

Extensive searches for "Alloptaeroxylin" in scientific literature and databases have not yielded any specific information on this compound. It is possible that "this compound" is a novel or less-studied compound with limited publicly available research, or there may be a misspelling of the intended compound name.

Research on related compounds, such as Alloxanthoxyletin , a naturally occurring pyranocoumarin, has shown cytotoxic and antitumor activities in preclinical studies.[1][2] Derivatives of Alloxanthoxyletin have demonstrated potential as anticancer agents by inducing apoptosis in cancer cell lines.[1]

For researchers interested in the in vivo application of phytochemicals with similar structures or activities, it is recommended to consult literature on related coumarins and flavonoids. These studies often provide foundational protocols for in vivo animal experiments, including toxicity assessments, pharmacokinetic analyses, and efficacy studies in various disease models.

General Considerations for In Vivo Studies of Novel Phytochemicals:

When planning in vivo studies for a novel compound, a systematic approach is crucial. This typically involves:

-

Acute and Subacute Toxicity Studies: To determine the safety profile and dose range of the compound. These studies often follow OECD guidelines.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its mechanism of action.

-

Efficacy Studies: To evaluate the therapeutic potential of the compound in relevant animal models of disease, such as xenograft models for cancer research or induced inflammation models.

Below is a generalized workflow for initiating in vivo studies with a novel phytochemical, which would be applicable if and when data on "this compound" becomes available.

Should information on "this compound" become available, detailed application notes and protocols would be developed to support its investigation in in vivo animal models. Researchers are encouraged to verify the compound's name and consult scientific databases for the most current information.

References

Application Notes and Protocols for the Development of Flavonoid-Based Therapeutic Agents: A Luteolin Case Study

Disclaimer: Due to the limited availability of specific scientific data on Alloptaeroxylin, this document utilizes Luteolin, a well-researched flavonoid, as a representative model. The methodologies and conceptual frameworks presented herein are broadly applicable to the study of novel natural products and can be adapted for this compound as more information becomes available.

Introduction